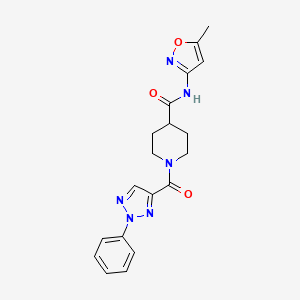![molecular formula C20H15FN4O B6587629 2-(4-fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide CAS No. 1226459-10-4](/img/structure/B6587629.png)
2-(4-fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide (2-FPQA) is an organic compound that has been studied extensively for its potential applications in scientific research. This compound is part of a larger class of compounds known as quinolines, which are heterocyclic aromatic compounds containing a fused six-membered ring system composed of two nitrogen atoms and four carbon atoms. 2-FPQA is an interesting compound due to its ability to interact with a variety of biological targets and its potential applications in medical research.
Applications De Recherche Scientifique
2-(4-fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide has been studied extensively for its potential applications in scientific research. The compound has been found to interact with a variety of biological targets, including enzymes, G-protein coupled receptors, and ion channels. It has been investigated for its potential to modulate the activity of these targets, which could be useful for the development of new drugs. In addition, this compound has been studied for its potential to act as an agonist or antagonist of various receptors, which could be useful for studying the effects of drug action.
Mécanisme D'action
2-(4-fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide has been found to interact with a variety of biological targets, including enzymes, G-protein coupled receptors, and ion channels. It has been found to act as an agonist or antagonist of these targets, depending on the concentration of the compound. At low concentrations, this compound acts as an agonist and binds to the target, resulting in an increase in the activity of the target. At higher concentrations, this compound acts as an antagonist and binds to the target, resulting in a decrease in the activity of the target.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. The compound has been found to modulate the activity of enzymes, G-protein coupled receptors, and ion channels, which could be useful for the development of new drugs. In addition, this compound has been found to have anti-inflammatory and anti-cancer effects, as well as to possess antioxidant activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(4-fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide in laboratory experiments has both advantages and limitations. One advantage is that the compound is relatively stable and can be stored for long periods of time without degradation. In addition, the compound is relatively non-toxic, which makes it suitable for use in laboratory experiments. However, the compound is also relatively expensive and may not be suitable for large-scale experiments.
Orientations Futures
The potential applications of 2-(4-fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide in scientific research are numerous. Future research could focus on the development of new drugs based on this compound, as well as the further exploration of its anti-inflammatory and anti-cancer effects. In addition, further research could be conducted to explore the compound’s potential to modulate the activity of enzymes, G-protein coupled receptors, and ion channels. Finally, further research could be conducted to explore the potential of this compound as an antioxidant.
Méthodes De Synthèse
2-(4-fluorophenyl)-N-[2-(1H-imidazol-1-yl)quinolin-8-yl]acetamide can be synthesized by the reaction of 2-fluorophenylacetic acid with 2-amino-1H-imidazole-8-yl quinoline. This reaction is carried out in a solvent such as dichloromethane and is catalyzed by a base such as potassium carbonate. The reaction is heated to reflux temperature and is stirred for several hours. The reaction mixture is then cooled and the resulting product is collected by filtration and dried.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-(2-imidazol-1-ylquinolin-8-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c21-16-7-4-14(5-8-16)12-19(26)23-17-3-1-2-15-6-9-18(24-20(15)17)25-11-10-22-13-25/h1-11,13H,12H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVURBCYSTVAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CC3=CC=C(C=C3)F)N=C(C=C2)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanoyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B6587555.png)
![N-(1,3-thiazol-2-yl)-1-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B6587557.png)
![1-[2-(2-chloro-6-fluorophenyl)acetyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6587559.png)
![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl}urea](/img/structure/B6587564.png)

![2-[4-(2-cyclopropyl-2-oxoethoxy)benzamido]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6587584.png)
![1-[1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B6587586.png)

![N-[3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6587593.png)
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide](/img/structure/B6587602.png)
![ethyl 3-[(2-methoxyquinolin-8-yl)carbamoyl]propanoate](/img/structure/B6587614.png)
![2-(2-fluorophenoxy)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide](/img/structure/B6587625.png)
![N-(2-oxo-2H-chromen-3-yl)-2-[6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B6587645.png)